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Compound of Interest

Compound Name:
Methyl 4-bromo-6-azaindole-3-

carboxylate

CAS No.: 1363381-62-7

Cat. No.: B1529545

Get Quote

While 7-azaindole (pyrrolo[2,3-b]pyridine) has long been the darling of kinase inhibitor

discovery due to its perfect adenine mimicry, the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold

represents a distinct and increasingly high-value chemotype.

For the drug developer, 6-azaindole offers two critical advantages over its isomers:

Enhanced Solubility: The N6 nitrogen significantly lowers LogP and increases aqueous

solubility compared to indole and 7-azaindole, addressing a common attrition point in lead

optimization.

Unique Vector Space: The N6 lone pair projects into a different vector than N7, allowing for

unique hydrogen bonding interactions (e.g., with water networks or specific residues like

Lys/Glu) that 7-azaindoles cannot access.

This guide dissects the structure-activity relationships (SAR), "herculean" synthetic routes, and

validated biological applications of 6-azaindoles, moving beyond standard literature to provide

actionable insights.[1]
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Structural & Physicochemical Architecture
To rationally design 6-azaindoles, one must understand how they differ electronically from their

isomers.

Comparative Physicochemical Profile

Property Indole 7-Azaindole 6-Azaindole
Implications
for Drug
Design

H-Bond Donor N1-H N1-H N1-H

Hinge binder

(Kinases); gp120

binder (HIV).

H-Bond Acceptor None N7 (sp²) N6 (sp²)

N6 is more

solvent-exposed

in many binding

modes; improves

solubility.

pKa (Conjugate

Acid)
-2.4 4.6 6.7

6-Azaindole is

the most basic;

potential for salt

formation and

lysosomal

trapping.

Aqueous

Solubility
Low Moderate High

Critical for oral

bioavailability

(BCS Class II/IV

strategies).

Electronic

Character
Electron-rich Electron-deficient

Highly Electron-

deficient

Harder to

perform

electrophilic

aromatic

substitution

(SEAr) at C3.
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Visualizing the Bioisosteric Shift
The following diagram illustrates the vector shift of the H-bond acceptor, which dictates

selectivity profiles in kinase pockets.

Scaffold Architecture & H-Bond Vectors
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Figure 1: Comparative architecture showing the unique N6 vector of 6-azaindole, which often

interacts with solvent fronts or specific lysine residues, unlike the hinge-buried N7 of 7-

azaindole.[2]

Synthetic Accessibility: The "Herculean" Route
Synthesizing the 6-azaindole core is notoriously more difficult than the 7-azaindole core due to

the electron deficiency of the pyridine ring, which disfavors standard Fischer indole strategies.

The Gold Standard for accessing complex 6-azaindoles is the route developed by BMS

Process Chemistry for Fostemsavir (BMS-663068). This route is a masterclass in overcoming

electronic deactivation.

The BMS "Radical Aromatization" Strategy
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Unlike traditional methods that build the pyridine onto a pyrrole, this route constructs the 6-

azaindole via a de novo pyrrole synthesis followed by a radical-mediated closure.

Starting Material:
Sulfonyl Pyrrole

Step 1: Friedel-Crafts Acylation
(Acetyl Chloride, AlCl3)

Installs C3-Acetyl

Step 2: Pictet-Spengler Cyclization
(Formation of Dihydro-6-azaindole)

 Ketone Protection 
 & Cyclization

Step 3: Radical Aromatization
(Cumene Hydroperoxide - CHP)

*CRITICAL STEP*

 Oxidative 
 Aromatization

Step 4: N-Oxide Formation & Bromination
(MeReO3 / PyBroP)

Regioselective C7 Functionalization

 Site-Selective 
 Activation

Target: Functionalized 6-Azaindole
(Fostemsavir Core)
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Figure 2: The BMS Process Route.[3][4][5] The radical aromatization (Step 3) is the key

innovation, avoiding the harsh conditions usually required to aromatize electron-deficient

heterocycles.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1529545/docs?utm_src=pdf-body-img#executive-summary-the-neglected-privileged-scaffold
https://pubs.acs.org/doi/10.1021/acs.oprd.7b00208
https://www.researchgate.net/publication/264991417_Synthesis_of_the_6-Azaindole_Containing_HIV-1_Attachment_Inhibitor_Pro-drug_BMS-663068
https://www.semanticscholar.org/paper/Synthesis-of-the-6-azaindole-containing-HIV-1-Chen-Risatti/ef05c529467f5e1dd61d94a38b1f301e23e8c50c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Radical Aromatization (Adapted from BMS
Methodology)
Use this protocol for converting dihydro-6-azaindole intermediates to the aromatic core.

Substrate: Dissolve the dihydro-6-azaindole intermediate (1.0 equiv) in toluene (10 V).

Reagent: Add Cumene Hydroperoxide (CHP) (2.0 - 3.0 equiv) slowly at room temperature.

Initiation: Heat the mixture to 60–70 °C. The reaction proceeds via a radical mechanism

where CHP abstracts hydrogen atoms from the dihydro-core.

Monitoring: Monitor by HPLC. The reaction is typically fast (2–4 hours).

Workup: Quench with aqueous sodium metabisulfite (to destroy excess peroxide). Separate

phases.

Purification: Crystallize the product directly from the organic phase or purify via silica gel

chromatography (DCM/MeOH).

Note: This method is superior to DDQ or Pd/C dehydrogenation for this specific scaffold.

Biological Applications & Mechanism of Action[2][6]
Case Study: HIV-1 Attachment Inhibition (Fostemsavir)
Fostemsavir (Temsavir) is the only FDA-approved drug built on a 6-azaindole core. Its

mechanism is distinct from enzyme inhibition; it is a conformational locker.

Mechanism: Temsavir binds to the HIV-1 envelope glycoprotein gp120.

Role of 6-Azaindole: The scaffold binds within the gp120 hydrophobic pocket. The N1-H acts

as a critical H-bond donor to the protein backbone, while the C7 position (functionalized via

the route above) projects into the solvent, disrupting the CD4 binding event.

Why 6-Aza? The 7-azaindole analog was significantly less potent and had poorer solubility,

preventing the high-dose formulation required for antiviral therapy.
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Emerging Area: Selective Kinase Inhibition (CDK9)
Recent data (e.g., J. Med. Chem. 2021) highlights 6-azaindoles as highly selective CDK9

inhibitors for hematological malignancies.[6]

Selectivity Filter: Most kinase inhibitors use the "hinge binder" motif. 6-Azaindoles can bind in

a "flipped" orientation or utilize the N6 to interact with non-conserved residues in the solvent

front, gaining selectivity over the homologous CDK2.

Transient Target Engagement: The high solubility and metabolic clearance of optimized 6-

azaindoles allow for "hit-and-run" kinetics, which is desirable for CDK9 to avoid systemic

toxicity.

HIV-1 Attachment Inhibition (Temsavir)

Viral gp120 Protein

Host CD4 Receptor

Interaction BLOCKED

6-Azaindole Scaffold

Binds Hydrophobic Pocket
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Figure 3: Mechanism of Action for Fostemsavir. The 6-azaindole stabilizes gp120 in a

conformation that cannot engage the host CD4 receptor.

Experimental Protocol: Kinase Selectivity Assay
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When profiling 6-azaindole derivatives, standard ATP-competitive assays are used. However,

due to the N6 basicity, buffer pH is critical.

Protocol: Radiometric Kinase Assay (33P-ATP)

Buffer Preparation: Prepare a buffer of 20 mM MOPS (pH 7.0), 10 mM MgCl₂, 1 mM DTT.

Critical: Ensure pH is strictly controlled. At pH < 6.5, the N6 (pKa ~6.7) becomes

protonated, drastically altering binding affinity.

Compound Handling: Dissolve 6-azaindole analogs in 100% DMSO. Serial dilute (3-fold) to

generate IC₅₀ curves.

Reaction Assembly:

5 µL Compound (in 10% DMSO/Buffer).

10 µL Kinase/Substrate mix (e.g., CDK9/CyclinT1 and peptide substrate).

10 µL ATP mix (containing [γ-33P]ATP).

Incubation: Incubate at Room Temp for 45–60 mins.

Termination: Stop reaction with 3% phosphoric acid.

Detection: Spot onto P81 phosphocellulose filters, wash 3x with 0.75% phosphoric acid, and

count via liquid scintillation.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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